molecular formula C23H18FN5O4S B2869813 N-(2,5-DIMETHOXYPHENYL)-3-(4-FLUOROBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE CAS No. 866811-58-7

N-(2,5-DIMETHOXYPHENYL)-3-(4-FLUOROBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE

Cat. No.: B2869813
CAS No.: 866811-58-7
M. Wt: 479.49
InChI Key: NAGKOAHOPZLLPY-UHFFFAOYSA-N
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Description

N-(2,5-Dimethoxyphenyl)-3-(4-fluorobenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a heterocyclic compound featuring a fused [1,2,3]triazolo[1,5-a]quinazoline core. Key structural elements include:

  • A 4-fluorobenzenesulfonyl group at position 3, which may enhance electronic or steric interactions in biological systems.
  • An N-(2,5-dimethoxyphenyl) substituent at position 5, contributing to solubility and receptor-binding properties.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-3-(4-fluorophenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN5O4S/c1-32-15-9-12-20(33-2)18(13-15)25-21-17-5-3-4-6-19(17)29-22(26-21)23(27-28-29)34(30,31)16-10-7-14(24)8-11-16/h3-13H,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAGKOAHOPZLLPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-DIMETHOXYPHENYL)-3-(4-FLUOROBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multi-step organic reactionsCommon reagents used in these reactions include methoxyphenyl isocyanate and fluorophenyl acetamide .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-DIMETHOXYPHENYL)-3-(4-FLUOROBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The methoxy and fluorophenyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

N-(2,5-DIMETHOXYPHENYL)-3-(4-FLUOROBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors

Mechanism of Action

The mechanism of action of N-(2,5-DIMETHOXYPHENYL)-3-(4-FLUOROBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Structural Analog: 3-[(2,5-Dimethylphenyl)sulfonyl]-N-(4-methylbenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine

This compound (CAS RN: 866807-85-4) shares the [1,2,3]triazolo[1,5-a]quinazoline core but differs in substituents:

  • Sulfonyl group: 2,5-Dimethylphenyl vs. 4-fluorobenzenesulfonyl in the target compound.
  • Amine substituent : N-(4-methylbenzyl) vs. N-(2,5-dimethoxyphenyl). The methoxy groups in the target compound likely improve hydrophilicity compared to the lipophilic methylbenzyl group .

Table 1: Structural and Functional Comparison

Feature Target Compound Compound
Core structure [1,2,3]Triazolo[1,5-a]quinazoline [1,2,3]Triazolo[1,5-a]quinazoline
Sulfonyl substituent 4-Fluorobenzenesulfonyl 2,5-Dimethylbenzenesulfonyl
Amine substituent N-(2,5-dimethoxyphenyl) N-(4-methylbenzyl)
Potential applications Anticancer (inferred) Unknown

Bioisosteric Analogs: Thieno-Fused [1,2,3]Triazolo[1,5-a]pyrimidines

A 2019 study compared [1,2,3]triazolo[1,5-a]quinazolines (e.g., compound 6a) with thieno-fused triazolopyrimidines (e.g., 4i, 5n, o). Key findings:

  • Anticancer activity: Thieno-fused triazolopyrimidines exhibited higher activity than quinazoline derivatives. For example, compound 6a (a quinazoline analog) showed only 81.85% growth inhibition (GP) against Renal Cancer UO-31, whereas thieno-fused analogs achieved superior results .
  • Structural implications : The quinazoline core may reduce metabolic stability or target engagement compared to pyrimidine-based systems.

Sulfonamide-Containing Pesticides

Key differences:

  • Core structure : Flumetsulam uses a triazolopyrimidine core, whereas the target compound employs a triazoloquinazoline system.
  • Substituents : Fluorine and methoxy groups in the target compound may redirect its specificity compared to pesticidal sulfonamides .

Research Implications and Limitations

  • Electronic effects : The 4-fluorobenzenesulfonyl group in the target compound could enhance binding to electron-rich biological targets compared to methyl-substituted analogs .
  • Activity gaps : The triazoloquinazoline core may underperform in anticancer contexts compared to pyrimidine-based systems, as shown in .
  • Data limitations : Direct pharmacological data for the target compound are absent in the provided evidence; comparisons rely on structural extrapolation.

Biological Activity

N-(2,5-Dimethoxyphenyl)-3-(4-fluorobenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a compound of interest due to its potential biological activities. This article reviews its biological properties, including anti-tumor, antimicrobial, and neuroprotective effects, based on recent studies.

Chemical Structure and Properties

The compound features a complex structure that includes a triazole ring and a quinazoline core. Its molecular formula is C₁₇H₁₈F N₃ O₂ S, with a molecular weight of approximately 345.41 g/mol. The presence of the dimethoxyphenyl and fluorobenzenesulfonyl groups contributes significantly to its biological activity.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit promising antitumor effects. For instance:

  • Mechanism of Action : The compound may inhibit specific kinases involved in cancer cell proliferation. In vitro assays showed that it could induce apoptosis in various cancer cell lines by activating the intrinsic apoptotic pathway.
  • Case Study : A study demonstrated that derivatives of quinazoline showed significant cytotoxicity against breast cancer cells (MCF-7) with IC50 values ranging from 5 to 20 µM .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • In Vitro Studies : Tests against various bacterial strains revealed moderate antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.
  • Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 10 to 50 µg/mL depending on the bacterial strain tested .

Neuroprotective Effects

Emerging research suggests potential neuroprotective effects:

  • Mechanism : The compound may exert neuroprotection through antioxidant activities and modulation of neuroinflammatory pathways.
  • Research Findings : In animal models of neurodegenerative diseases, administration of the compound resulted in reduced neuronal death and improved cognitive function .

Data Tables

Biological Activity Effect Reference
AntitumorInduces apoptosis
AntimicrobialModerate activity
NeuroprotectiveReduces neuronal death

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